Silatrane Glycol: A Technical Primer on a Unique Organosilicon Compound
Silatrane Glycol: A Technical Primer on a Unique Organosilicon Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silatrane glycol, systematically known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, is a unique organosilicon compound characterized by a distinctive cage-like structure. This structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts a range of remarkable properties, including enhanced stability and solubility, that distinguish it from other silicon-based compounds. This technical guide provides a comprehensive overview of the fundamental properties of Silatrane glycol, including its chemical and physical characteristics, alongside a discussion of the known biological activities within the broader silatrane family. While specific experimental data for Silatrane glycol remains limited in publicly accessible literature, this document consolidates available information and outlines general experimental approaches for the synthesis and characterization of related compounds.
Chemical and Physical Properties
Silatrane glycol's core structure is the silatrane cage, which is comprised of a silicon atom bonded to the three oxygen atoms of a triethanolamine backbone. The key feature of this arrangement is the intramolecular dative bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbital of the silicon atom. This interaction results in a hypervalent, pentacoordinated silicon center, which is sterically shielded and electronically stabilized.
A notable characteristic of Silatrane glycol is its significant solubility and stability in aqueous solutions, a rare trait for silicon alkoxides.[1] This property makes it a versatile precursor for various chemical modifications and applications where aqueous environments are necessary.[1]
Table 1: Physicochemical Properties of Silatrane Glycol
| Property | Value | Source |
| Molecular Formula | C8H17NO5Si | PubChem[2] |
| Molecular Weight | 235.31 g/mol | PubChem[2] |
| IUPAC Name | 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | PubChem[2] |
| CAS Number | 56929-77-2 | PubChem[2] |
| Computed XLogP3 | -2.1 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Computed Rotatable Bond Count | 3 | PubChem[2] |
Structural and Stability Characteristics
The defining feature of the silatrane framework is the transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination creates a rigid, cage-like structure that confers exceptional stability, particularly against hydrolysis at neutral pH.[1] The steric hindrance around the pentacoordinated silicon atom significantly protects it from nucleophilic attack by water, thereby slowing down hydrolysis and transesterification reactions.[1] This hydrolytic stability is a key advantage over conventional trialkoxysilanes, which are prone to rapid and often uncontrolled hydrolysis and self-condensation.
While highly stable, this stability is not absolute and can be influenced by the chemical environment.[1] For instance, the rate of hydrolysis can be accelerated under acidic or basic conditions. The by-products of silatrane hydrolysis are generally considered to be non-toxic.[1]
Synthesis of Silatranes: A General Overview
The synthesis of silatranes, including derivatives like Silatrane glycol, typically involves the transesterification of a corresponding trialkoxysilane with triethanolamine. Organocatalytic methods have been developed to facilitate this reaction under mild, solvent-free conditions.
Experimental Protocol: General Synthesis of Silatranes via Organocatalysis
The following is a general protocol for the synthesis of silatrane derivatives, adapted from methodologies described for organocatalytic transesterification.
Materials:
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Appropriate trialkoxysilane precursor
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Triethanolamine
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Amidine-based organocatalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
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In a reaction vessel, combine the trialkoxysilane and triethanolamine in a 1:1 molar ratio.
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Add a catalytic amount of the amidine-based organocatalyst.
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The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-80 °C) under an inert atmosphere.
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The progress of the reaction can be monitored by techniques such as NMR spectroscopy to follow the disappearance of the starting materials and the appearance of the silatrane product.
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Upon completion, the product can be purified by methods such as recrystallization or vacuum distillation, depending on its physical properties.
Note: This is a generalized protocol. The specific reaction conditions, including catalyst choice, temperature, and reaction time, may need to be optimized for the synthesis of Silatrane glycol.
Biological Activity of Silatrane Derivatives
While specific biological studies on Silatrane glycol are not widely reported, the broader class of silatrane compounds has been investigated for a variety of biological activities. The unique structural and chemical properties of silatranes, coupled with the ability to modify the substituent at the silicon atom, make them promising candidates for drug development.
Reported biological activities of various silatrane derivatives include:
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Antitumor Activity: Certain silatrane derivatives have demonstrated the ability to inhibit the invasion of tumor cells in vitro.
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Antimicrobial and Antifungal Properties: Functionalized silatranes have shown efficacy against various bacterial and fungal strains.
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Wound Healing and Tissue Regeneration: Some silatranes have been found to stimulate the development of granulation tissue, suggesting potential applications in wound healing.
The biological activity of silatranes is thought to be influenced by the nature of the organic substituent attached to the silicon atom, which can be tailored to target specific biological processes.
Note: There are currently no described signaling pathways specifically for Silatrane glycol in the available literature. Research into the precise mechanisms of action for biologically active silatranes is an ongoing area of investigation.
Experimental Workflows and Logical Relationships
To facilitate a clearer understanding of the processes involved in silatrane research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for synthesis and a logical relationship diagram for the factors influencing silatrane stability.
Caption: A generalized experimental workflow for the synthesis and characterization of Silatrane glycol.
Caption: Factors influencing the hydrolytic stability of the silatrane core structure.
Conclusion and Future Directions
Silatrane glycol presents a fascinating molecular architecture with properties that are of significant interest for materials science and drug development. Its enhanced stability and aqueous solubility open up possibilities for applications where traditional organosilanes are unsuitable. However, a notable gap exists in the literature regarding specific, experimentally-verified data for Silatrane glycol itself. Future research should focus on the detailed experimental characterization of its physical and chemical properties, a quantitative assessment of its hydrolytic stability under various conditions, and a thorough investigation into its specific biological activities and potential mechanisms of action. Such studies will be crucial for unlocking the full potential of this intriguing molecule.
